Cas no 562803-63-8 (Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate)
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate
- methyl 3-(pyrazol-1-ylmethyl)benzoate
- methyl 3-(pyrazolylmethyl)benzoate
- TS-00466
- SCHEMBL14987126
- DB-072127
- MFCD02253850
- Methyl 3-[(1H-pyrazol-1-yl)methyl]benzoate
- 562803-63-8
- DTXSID60594632
- 3-pyrazol-1-ylmethyl-benzoic acid methyl ester
- AKOS025117118
- Methyl 3-((1H-pyrazol-1-yl)methyl)benzoate
-
- MDL: MFCD02253850
- Inchi: 1S/C12H12N2O2/c1-16-12(15)11-5-2-4-10(8-11)9-14-7-3-6-13-14/h2-8H,9H2,1H3
- InChI Key: DWRSIYURKMHQLF-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CC(=C1)CN1C=CC=N1)=O
Computed Properties
- Exact Mass: 216.09000
- Monoisotopic Mass: 216.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 44.1Ų
Experimental Properties
- PSA: 44.12000
- LogP: 1.71800
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB225166-1 g |
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate |
562803-63-8 | 1g |
€204.40 | 2022-03-04 | ||
| abcr | AB225166-1g |
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate; . |
562803-63-8 | 1g |
€242.40 | 2025-04-17 | ||
| abcr | AB225166-5g |
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate; . |
562803-63-8 | 5g |
€691.40 | 2025-04-17 | ||
| abcr | AB225166-10g |
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate; . |
562803-63-8 | 10g |
€1188.70 | 2025-04-17 | ||
| Ambeed | A188789-1g |
Methyl 3-((1H-pyrazol-1-yl)methyl)benzoate |
562803-63-8 | 95+% | 1g |
$213.0 | 2025-04-18 | |
| Ambeed | A188789-5g |
Methyl 3-((1H-pyrazol-1-yl)methyl)benzoate |
562803-63-8 | 95+% | 5g |
$639.0 | 2025-04-18 |
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate Suppliers
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate
Comprehensive Overview of Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (CAS No. 562803-63-8): Properties, Applications, and Industry Trends
Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate (CAS No. 562803-63-8) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research. This ester derivative, featuring a pyrazole moiety, exhibits unique structural characteristics that make it valuable for drug discovery and material science. With the growing demand for heterocyclic compounds in medicinal chemistry, this molecule has become a subject of interest for researchers exploring novel bioactive scaffolds.
The compound's molecular structure combines a benzoate ester core with a pyrazole substituent, creating a versatile building block for various synthetic applications. Recent studies highlight its potential as an intermediate in the development of kinase inhibitors and other therapeutic agents. The presence of both ester and pyrazole functional groups allows for diverse chemical modifications, making it particularly useful in combinatorial chemistry approaches.
In the context of current research trends, Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate aligns with several hot topics in organic chemistry. These include: green synthesis methods for heterocyclic compounds, computational drug design approaches, and sustainable pharmaceutical manufacturing. The compound's relatively simple yet functionalized structure makes it an ideal candidate for studying structure-activity relationships (SAR) in medicinal chemistry projects.
From a technical perspective, CAS No. 562803-63-8 typically appears as a white to off-white crystalline powder with good solubility in common organic solvents. Its stability under various conditions makes it suitable for diverse synthetic applications. Researchers frequently inquire about its spectroscopic properties, with NMR and mass spectrometry data being particularly important for characterization purposes in synthetic workflows.
The agrochemical industry has shown increasing interest in pyrazole-containing compounds like Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate due to their potential as plant growth regulators or pesticide intermediates. This aligns with the global push for more environmentally friendly crop protection solutions. The compound's structural features may contribute to novel modes of action in pest management systems.
Quality control aspects of 562803-63-8 are frequently discussed in professional forums, particularly regarding HPLC purity standards and storage conditions. The compound's shelf stability and compatibility with various reaction conditions are key considerations for industrial-scale applications. Recent advancements in analytical techniques have improved the characterization of such complex molecules.
In material science applications, the benzoate-pyrazole hybrid structure offers interesting possibilities for designing functional materials. Researchers are exploring its potential in creating novel polymers or coordination complexes with specific electronic or photophysical properties. This multidisciplinary appeal contributes to the compound's growing importance in scientific literature.
Safety data for Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate indicates it should be handled with standard laboratory precautions. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this chemical. The compound's environmental fate and biodegradation characteristics are subjects of ongoing investigation.
The synthesis route for CAS 562803-63-8 typically involves esterification and N-alkylation steps, with recent improvements focusing on atom economy and reduced waste generation. Process optimization studies have demonstrated the feasibility of scaling up production while maintaining high purity standards, addressing industry needs for reliable intermediate supply.
Patent literature reveals growing intellectual property activity surrounding pyrazole-benzoate derivatives, particularly in pharmaceutical applications. This reflects the compound's potential as a privileged structure in drug discovery. The exact biological targets and mechanisms of action for derivatives of this scaffold remain active areas of investigation.
From a market perspective, demand for 562803-63-8 has been steadily increasing, driven by research activities in both academic and industrial settings. Suppliers are responding by offering the compound in various quantities, from milligram-scale for initial screening to kilogram quantities for process development. Pricing trends reflect the compound's specialized nature and the complexity of its synthesis.
Analytical challenges associated with Methyl 3-(1H-pyrazol-1-ylmethyl)benzoate include the need for precise quantification in complex matrices and the characterization of potential degradation products. Modern analytical techniques such as LC-MS and advanced NMR methods have significantly improved these capabilities, supporting quality assurance in research applications.
Future research directions for this compound class may include exploration of its supramolecular chemistry properties, potential catalytic applications, or further development as a synthetic building block for more complex architectures. The versatility of the pyrazole-benzoate system continues to inspire innovative applications across chemical disciplines.
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